6,6-Dioxo-6lambda6-thia-2-azaspiro[3.4]octane-8-carboxylic acid hydrochloride
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Overview
Description
6,6-Dioxo-6lambda6-thia-2-azaspiro[3.4]octane-8-carboxylic acid hydrochloride is a complex organic compound characterized by its unique spirocyclic structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure includes a sulfur atom, which contributes to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dioxo-6lambda6-thia-2-azaspiro[3.4]octane-8-carboxylic acid hydrochloride typically involves the annulation of cyclopentane and four-membered rings. One common approach is the use of tert-butoxycarbonyl (Boc) protection, followed by cyclization and oxidation reactions . The reaction conditions often include the use of conventional chemical transformations and minimal chromatographic purifications .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would focus on optimizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
6,6-Dioxo-6lambda6-thia-2-azaspiro[3.4]octane-8-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
6,6-Dioxo-6lambda6-thia-2-azaspiro[3.4]octane-8-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6,6-Dioxo-6lambda6-thia-2-azaspiro[3.4]octane-8-carboxylic acid hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The sulfur atom in the compound can form covalent bonds with thiol groups in proteins, potentially altering their function. This interaction can affect various molecular pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-[(tert-butoxy)carbonyl]-6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octane-8-carboxylic acid: Similar structure but with a Boc protecting group.
2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octane-8-carboxylic acid: Another derivative with a different protecting group.
Uniqueness
6,6-Dioxo-6lambda6-thia-2-azaspiro[3.4]octane-8-carboxylic acid hydrochloride is unique due to its specific spirocyclic structure and the presence of a sulfur atom, which imparts distinctive chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C7H12ClNO4S |
---|---|
Molecular Weight |
241.69 g/mol |
IUPAC Name |
6,6-dioxo-6λ6-thia-2-azaspiro[3.4]octane-8-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H11NO4S.ClH/c9-6(10)5-1-13(11,12)4-7(5)2-8-3-7;/h5,8H,1-4H2,(H,9,10);1H |
InChI Key |
YNOUZNDWTDPYRH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2(CNC2)CS1(=O)=O)C(=O)O.Cl |
Origin of Product |
United States |
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